5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine
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Overview
Description
5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals due to its unique structural features and potential applications. The presence of the trifluoromethyl group and the oxadiazole ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. This process is carried out in the presence of a Pd(dba)2/BINAP catalytic system . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trifluoromethyl group and the oxadiazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxadiazole ring can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Bis(5-(trifluoromethyl)pyridin-2-yl)amine: This compound shares the trifluoromethyl-pyridine structure but differs in its amine functionality.
Trifluoromethylpyridine derivatives: These compounds have similar trifluoromethyl and pyridine groups but differ in their additional functional groups and overall structure.
Uniqueness
5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1602386-00-4 |
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Molecular Formula |
C8H5F3N4O |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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